ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
Ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole core, a piperidine ring, and a sulfonyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Addition of the Sulfonyl Group: The sulfonyl group can be added via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the sulfonyl-piperidine derivative with hydrazine or a hydrazine derivative.
Esterification: Finally, the ester group is introduced through esterification, where the carboxylic acid derivative of the compound reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted indole or piperidine derivatives.
Scientific Research Applications
Ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other indole derivatives, piperidine derivatives, and sulfonyl-containing compounds.
Uniqueness: The combination of the indole core, piperidine ring, and sulfonyl group in a single molecule makes this compound unique
Properties
CAS No. |
624726-29-0 |
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Molecular Formula |
C25H28N4O6S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C25H28N4O6S/c1-3-35-22(30)16-29-21-7-5-4-6-20(21)23(25(29)32)26-27-24(31)18-12-14-28(15-13-18)36(33,34)19-10-8-17(2)9-11-19/h4-11,18,32H,3,12-16H2,1-2H3 |
InChI Key |
JTIOLTVEJLGLEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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